

Application Notes and Protocols: Long-Term AZ-4217 Treatment in Animal Models

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Compound of Interest		
Compound Name:	AZ-4217	
Cat. No.:	B15617916	Get Quote

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These application notes provide a summary of the preclinical data and detailed protocols for the long-term in vivo evaluation of **AZ-4217**, a potent BACE1 inhibitor. The information is intended to guide researchers in designing and executing studies to assess the therapeutic potential of BACE1 inhibition in animal models of neurological disease.

Introduction

AZ-4217 is a high-potency, orally active, and brain-permeable inhibitor of β-site amyloid precursor protein (APP) cleaving enzyme 1 (BACE1).[1][2] BACE1 is the rate-limiting enzyme in the production of amyloid- β (Aβ) peptides, which are central to the amyloid cascade hypothesis of Alzheimer's disease.[2][3] By inhibiting BACE1, **AZ-4217** reduces the generation of Aβ peptides, thereby decreasing the formation of amyloid plaques in the brain.[1][2][3] Preclinical studies have demonstrated that long-term treatment with **AZ-4217** can lead to a significant reduction in brain amyloid deposition in a transgenic mouse model of Alzheimer's disease.[1][4]

Mechanism of Action and Signaling Pathway

AZ-4217 exerts its pharmacological effect by directly inhibiting the enzymatic activity of BACE1. This inhibition alters the proteolytic processing of the amyloid precursor protein (APP). In the amyloidogenic pathway, BACE1 first cleaves APP, followed by a second cleavage by y-

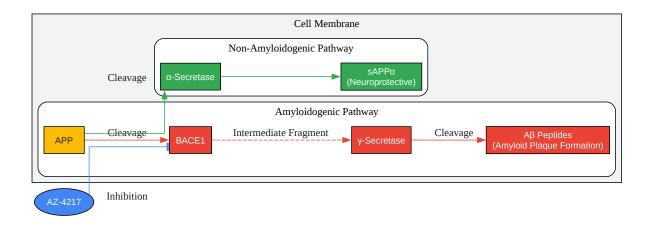




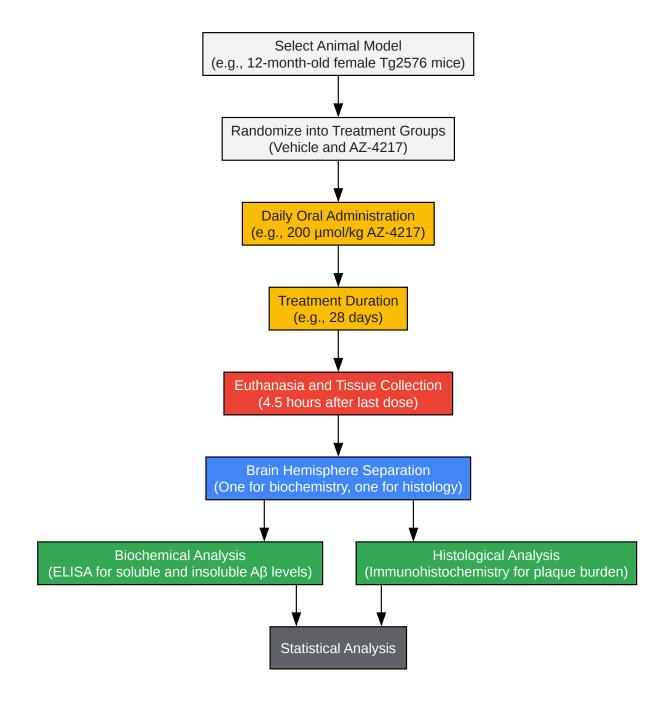


secretase, which results in the production of A β peptides. By blocking the initial cleavage by BACE1, **AZ-4217** shunts APP processing towards the non-amyloidogenic pathway, where it is cleaved by α -secretase. This results in a decrease in the production of A β peptides and an increase in the levels of the soluble APP α fragment (sAPP α).[1]









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References

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